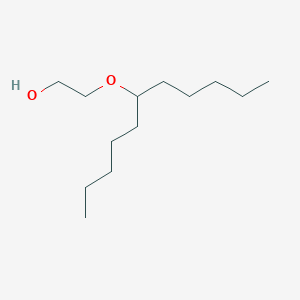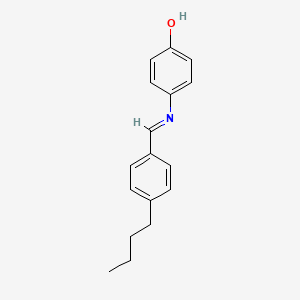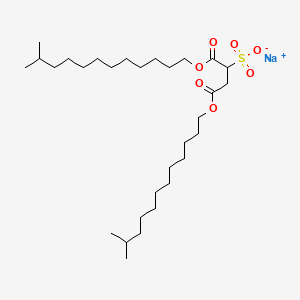
Cis-bicyclo(3.3.0)-2-octene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-bicyclo(330)-2-octene is a bicyclic compound with a unique structure characterized by two fused cyclopentane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cis-bicyclo(3.3.0)-2-octene involves the transformation of cyclopentadiene to this compound via endo-5-vinyl-2-norbornene. This process includes two different oxidation reactions: palladium-catalyzed cyclization and Baeyer–Villiger ring opening . Another method involves the reaction of cis,cis-1,5-cyclooctadiene with chloroform and benzoyl peroxide, followed by further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Cis-bicyclo(3.3.0)-2-octene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Reduction: The compound can be reduced using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ring-opened products, while reduction reactions typically yield reduced bicyclic compounds.
Aplicaciones Científicas De Investigación
Cis-bicyclo(3.3.0)-2-octene has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into potential medicinal applications is ongoing, with studies focusing on its biological activity and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which cis-bicyclo(330)-2-octene exerts its effects depends on the specific reactions it undergoesFor example, in oxidation reactions, the palladium catalyst facilitates the formation of reactive intermediates that lead to ring opening .
Comparación Con Compuestos Similares
Cis-bicyclo(3.3.0)-2-octene can be compared to other similar compounds, such as:
Bicyclo(3.3.1)nonane: This compound has a similar bicyclic structure but with an additional carbon atom, leading to different reactivity and applications.
Bicyclo(3.1.0)hexane: This compound has a smaller bicyclic structure and different chemical properties.
The uniqueness of cis-bicyclo(33
Propiedades
Número CAS |
930-99-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1 |
Clave InChI |
KEHFJHPSOFFXBO-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@@H]2CC=C[C@@H]2C1 |
SMILES canónico |
C1CC2CC=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


palladium(II)]](/img/structure/B13776679.png)



![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)








![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)
